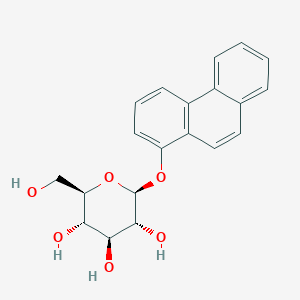

1-phenanthryl beta-D-glucoside

Description

Identification from Fungal Biotransformation Systems

Fungi, particularly nonligninolytic species, have demonstrated the ability to metabolize phenanthrene (B1679779) into various hydroxylated and conjugated products. researchgate.net The formation of glucosides is a key step in this process, rendering the parent compound more water-soluble and facilitating its detoxification.

The enzymatic basis for the formation of 1-phenanthryl beta-D-glucoside lies in the activity of glycosyltransferases (GTs). mdpi.com These enzymes, belonging to a large and diverse superfamily, catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. mdpi.com In the context of phenanthrene metabolism, a hydroxylated intermediate, 1-phenanthrol, acts as the acceptor for the glucose moiety.

UDP-glycosyltransferases (UGTs) are a prominent and well-studied family of GTs that play a critical role in the glycosylation of a wide array of substrates, including secondary metabolites. mdpi.com Fungal UGTs are known for their involvement in phase II conjugative reactions, which are analogous to detoxification pathways in mammals. nih.gov The entomopathogenic fungus Beauveria bassiana, for instance, possesses a promiscuous glycosyltransferase that can modify a variety of phenolic compounds. pnas.org While not directly mentioning this compound, this highlights the broad capabilities of fungal glycosylation systems.

The fungal metabolism of phenanthrene typically begins with an oxidation step catalyzed by cytochrome P-450 monooxygenases, leading to the formation of phenanthrene epoxides. These are then hydrolyzed by epoxide hydrolases to form various phenanthrene dihydrodiols. researchgate.netethz.ch Further metabolism can lead to the formation of phenanthrols, including 1-phenanthrol. researchgate.netuobasrah.edu.iq

The fungus Cunninghamella elegans has been shown to produce 1-phenanthryl-beta-D-glucopyranoside as a detoxification product of phenanthrene. ethz.ch This specific conjugate is formed from the dehydration of the corresponding trans-1,2-dihydrodiol to yield 1-phenanthrol, which is then glucosylated. ethz.ch In contrast, the fungus Phanerochaete chrysosporium produces 9-phenanthryl-beta-D-glucopyranoside under non-ligninolytic conditions. researchgate.netethz.ch This indicates a difference in the regiospecificity of the initial hydroxylation and subsequent glucosylation reactions between fungal species. ethz.ch

Interestingly, while the white-rot fungus Pleurotus ostreatus possesses UDP-glucosyltransferase activity, studies have not detected glucoside conjugates of phenanthrene metabolites in its culture broth, suggesting that conjugation reactions may not be a major pathway for the elimination of hydroxylated phenanthrene in this particular species. nih.gov

Table 1: Fungal Species and their Phenanthrene Glucoside Metabolites

| Fungal Species | Phenanthrene Metabolite | Reference |

| Cunninghamella elegans | 1-phenanthryl-beta-D-glucopyranoside | ethz.ch |

| Phanerochaete chrysosporium | 9-phenanthryl-beta-D-glucopyranoside | researchgate.netethz.ch |

| Pleurotus ostreatus | Glucoside conjugates not detected | nih.gov |

Potential Presence in Plant Secondary Metabolism

While the direct isolation of this compound from plants is not prominently reported in the reviewed literature, the metabolic capabilities of plants suggest its potential existence. Plants produce a vast array of secondary metabolites, including numerous glycosides. wikipedia.org Phenolic compounds, which share structural similarities with phenanthrol, are frequently glycosylated in plants. uobabylon.edu.iq

Plant secondary metabolism is a complex network of biosynthetic pathways that produce a wide variety of compounds not directly involved in growth and development but essential for survival and environmental interaction. wikipedia.org These pathways are responsible for the synthesis of compounds such as flavonoids, terpenoids, and alkaloids. wikipedia.org The shikimic acid pathway, for example, is a key route for the biosynthesis of aromatic amino acids and, subsequently, a vast number of phenolic compounds. uobabylon.edu.iq

The isolation of glucosides from plant material is a well-established process that typically involves extraction followed by various purification steps. plantarchives.org Due to their polar nature, glucosides are often extracted using polar solvents like methanol (B129727) or ethanol (B145695). researchgate.netinformaticsjournals.co.in

The general workflow for isolating glucosides from plant extracts includes:

Extraction: The plant material is typically dried, powdered, and then extracted with a suitable solvent. informaticsjournals.co.infrontiersin.org Hot water extraction is a common and convenient method. frontiersin.org

Prefractionation: The crude extract is often partitioned between immiscible solvents to separate compounds based on their polarity. For instance, a methanolic extract might be dispersed in a water-methanol mixture and then partitioned with ethyl acetate (B1210297) and n-butanol. informaticsjournals.co.in

Purification: Chromatographic techniques are the cornerstone of glucoside purification. plantarchives.orgresearchgate.net

A combination of chromatographic and spectroscopic techniques is essential for the successful isolation and identification of natural products. researchgate.netnumberanalytics.com

Chromatographic Techniques:

Column Chromatography: This is a fundamental preparative technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, polyamide, or Sephadex) and elution with a mobile phase of varying polarity. informaticsjournals.co.inhilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity and is widely used for both analytical and preparative-scale purification of natural products. numberanalytics.comhilarispublisher.com Reversed-phase HPLC, often with a C18 column, is particularly effective for separating glucosides. jlu.edu.cn

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is advantageous for separating polar compounds like glycosides without the use of a solid support matrix, thus avoiding irreversible adsorption. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the complete chemical structure of isolated compounds, including the stereochemistry of the glycosidic bond. numberanalytics.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. numberanalytics.com

Strategies for Extracting and Purifying Glucosidic Compounds for Research

The extraction and purification of glucosidic compounds require a systematic approach that considers the physicochemical properties of the target molecule. frontiersin.org

The initial step is typically extraction , where the choice of solvent is critical and depends on the polarity of the target glycosides. plantarchives.org Following extraction, a purification strategy is employed, which often involves multiple chromatographic steps. researchgate.net A common approach is to use a preliminary separation technique like column chromatography for fractionation, followed by a high-resolution technique like preparative HPLC for final purification. researchgate.net

For complex mixtures, bioassay-guided fractionation can be employed to target the isolation of biologically active compounds. hilarispublisher.com In this strategy, fractions from the separation process are tested for a specific biological activity, and the active fractions are further purified.

Modern techniques such as solid-phase extraction (SPE) can be coupled with preparative HPLC to efficiently trap target compounds and remove additives from the mobile phase, which is particularly useful for unstable compounds. jlu.edu.cn

Table 2: Common Techniques for Glucoside Isolation and Purification

| Technique | Principle | Application in Glucoside Isolation | Reference |

| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial extraction of glucosides from raw material using polar solvents. | plantarchives.orgfrontiersin.org |

| Column Chromatography | Separation based on differential adsorption and elution. | Fractionation and preliminary purification of crude extracts. | informaticsjournals.co.inhilarispublisher.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. | Final purification of glucosides to high purity. | hilarispublisher.comjlu.edu.cn |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Separation of polar compounds like glycosides, avoiding adsorption issues. | nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of compounds on a solid sorbent. | Sample clean-up and concentration; can be coupled with HPLC. | hilarispublisher.comjlu.edu.cn |

Structure

3D Structure

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-1-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1 |

InChI Key |

RYTFSXYZAYHCOC-OUUBHVDSSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for Phenanthryl Glucosides

Strategies for Extracting and Purifying Glucosidic Compounds for Research

Solvent Extraction Optimization

The efficient extraction of phenanthryl glucosides from their natural sources is a critical first step in their study. The choice of solvent and extraction conditions plays a significant role in the yield and purity of the obtained extract.

Recent studies have focused on environmentally friendly and efficient extraction methods. One such method is subcritical liquid dimethyl ether (sDME) extraction, which has been shown to be highly selective for phenanthrene (B1679779) derivatives. nih.gov The optimization of sDME extraction involves several key parameters:

Extraction Time: The duration of the extraction process directly impacts the recovery of the target compounds.

Co-solvent Percentage: The addition of a co-solvent, such as water, can modify the polarity of the extraction fluid and enhance the solubility of the glucosides.

Sample-to-Solvent Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

Temperature: Temperature influences the vapor pressure and solvent properties, thereby affecting the extraction process.

A study on the extraction of a phenanthrene derivative from Eulophia macrobulbon demonstrated that sDME provided a significantly higher content of the target compound compared to conventional solvents like ethanol (B145695), ethyl acetate (B1210297), or dichloromethane. nih.gov The optimal conditions for sDME extraction were identified as an extraction time of 40 minutes, with 200% water as a co-solvent, a sample-to-solvent ratio of 1:8, and a temperature of 35 °C. nih.gov

Table 1: Comparison of Extraction Solvents for a Phenanthrene Derivative from Eulophia macrobulbon

| Extraction Solvent | HDP Content in Extract (%) | Process Yield (%) |

|---|---|---|

| Subcritical Dimethyl Ether (sDME) | 4.47 | 1.5-2.7 |

| Ethanol | 0.4-0.5 | up to 17 |

| Ethyl Acetate | 1.2-1.7 | up to 17 |

| Dichloromethane | 0.7-1.4 | up to 17 |

HDP: 1-(4'-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol, a phenanthrene derivative. Data sourced from a 2022 study. nih.gov

Microwave-assisted solvent extraction (MASE) is another technique that has been optimized for the extraction of polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes phenanthrene. banglajol.info Optimization of MASE involves adjusting temperature and pH to achieve efficient extraction. banglajol.info For instance, one study achieved extraction efficiencies of 65% for PAHs using ethyl acetate as the solvent at 50 °C for 60 minutes with agitation. banglajol.info

Advanced Separation Techniques

Following extraction, advanced separation techniques are employed to isolate and purify individual phenanthryl glucosides from the complex mixture of co-extracted compounds. These techniques offer high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of phytochemical analysis and purification. chromtech.com It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. chromtech.com For glucosides, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). cpur.in

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is particularly useful for the separation of thermolabile and non-volatile compounds like glucosides. The addition of a co-solvent such as ethanol is often necessary to achieve successful separation of anomers. nih.gov Studies have shown that SFC can achieve high purity (>98%) and recovery (>96%) of derivatized glucosides. nih.gov

Other Chromatographic Methods:

Column Chromatography: Often used as an initial purification step, column chromatography on silica (B1680970) gel or other adsorbents can separate fractions based on polarity. scielo.br

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of separation and for identifying fractions containing the desired compounds. cpur.in

The selection of the most appropriate separation technique or combination of techniques depends on the specific properties of the phenanthryl glucosides being isolated and the complexity of the initial extract. libretexts.org

Synthetic Strategies for 1 Phenanthryl Beta D Glucoside and Analogues

Chemical Glycosylation Methods

Chemical synthesis provides a robust avenue for the formation of the glycosidic bond between phenanthrene (B1679779) and a glucose moiety. Classical methods, refined over many years, offer versatility in terms of scale and the ability to introduce a wide variety of functional groups through the use of protecting group strategies.

Koenigs-Knorr Glycosylation and Related Approaches

The Koenigs-Knorr reaction is a cornerstone of chemical glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.org In the context of synthesizing 1-phenanthryl beta-D-glucoside, this would involve the reaction of a protected glucosyl halide, such as acetobromoglucose, with 1-phenanthrol.

The reaction is generally promoted by silver or mercury salts, which act as halophiles to activate the glycosyl donor. wikipedia.org Various promoters have been explored to optimize the Koenigs-Knorr reaction, each with its own advantages and limitations. Common promoters include silver carbonate, silver oxide, and cadmium carbonate. nih.govresearchgate.net The choice of promoter can significantly influence the reaction yield and stereoselectivity. For instance, the use of cadmium carbonate has been reported to yield 50-60% of cycloalkyl β-D-glycopyranosides in some applications. nih.govresearchgate.net Maintaining anhydrous conditions is crucial for the success of the Koenigs-Knorr synthesis, as the presence of water can lead to the decomposition of the glycosyl halide and the formation of unwanted byproducts. nih.gov

The stereochemical outcome of the Koenigs-Knorr reaction is often directed by the nature of the protecting group at the C-2 position of the glucose donor. The presence of a participating group, such as an acetyl or benzoyl group, at C-2 typically leads to the formation of a 1,2-trans glycosidic linkage, which in the case of glucose results in the β-anomer. wikipedia.org This is due to the formation of a cyclic acyl oxonium ion intermediate, which shields the alpha-face of the anomeric carbon, directing the incoming nucleophile (1-phenanthrol) to attack from the beta-face. wikipedia.org

Table 1: Examples of Koenigs-Knorr Glycosylation Conditions for Aryl Glucosides This table presents data for the synthesis of various aryl glucosides to illustrate typical reaction conditions and yields, as specific data for this compound is not readily available.

| Glycosyl Donor | Acceptor (Aryl Alcohol) | Promoter | Solvent | Yield (%) | Reference |

| Acetobromoglucose | Substituted Phenols | Phase-transfer catalyst | Dichloromethane/Water | - | nih.gov |

| Per-O-acetylated α-glycosyl bromide | Phenol | Phase-transfer catalyst | - | - | nih.gov |

| Mannosyl bromide | Acceptor 3 | Ag2O, TMSOTf (cat.) | CH2Cl2 | 99% | nih.gov |

| 2-(4-methoxybenzyl)cyclohexanol | Acetobromoglucose | Cadmium carbonate | Toluene | 50-60% | nih.govresearchgate.net |

Protecting Group Strategies in Glucoside Synthesis

The synthesis of complex carbohydrates like this compound necessitates the use of protecting groups to mask the reactive hydroxyl groups of the glucose molecule, allowing for selective reaction at the anomeric center. nih.gov The choice of protecting groups is critical as they influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. nih.gov

For the synthesis of β-glucosides, acyl-type protecting groups such as acetyl (Ac) and benzoyl (Bz) are commonly employed for the hydroxyl groups of the glucose donor. nih.gov As mentioned, these groups at the C-2 position provide anchimeric assistance, leading to the desired β-stereoselectivity. wikipedia.org Ether-based protecting groups, like benzyl (B1604629) (Bn) ethers, are considered non-participating and are often used when the formation of a mixture of α and β anomers is acceptable or when other synthetic strategies are in place to control stereoselectivity. wikipedia.org

The selection of protecting groups must also consider the conditions required for their removal (deprotection). An ideal protecting group strategy involves the use of "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule. This allows for the sequential modification of the carbohydrate. Common protecting groups in carbohydrate chemistry and their typical deprotection conditions are summarized below.

Table 2: Common Protecting Groups in Glucoside Synthesis and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., NaOMe in MeOH) or Acid |

| Benzoyl | Bz | Benzoyl chloride, pyridine | Stronger base than for acetyl |

| Benzyl | Bn | Benzyl bromide, NaH | Catalytic hydrogenation (e.g., H2, Pd/C) |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | Oxidative cleavage (e.g., DDQ, CAN) |

| Silyl ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Trityl | Tr | Trityl chloride, pyridine | Mild acid (e.g., TFA in DCM) |

Regioselective Synthesis Considerations

When dealing with analogues of this compound that may feature multiple hydroxyl groups on the phenanthrene ring, regioselectivity becomes a critical challenge. Chemical glycosylation methods often struggle to differentiate between similarly reactive hydroxyl groups on an aromatic acceptor. This can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Alternatively, the inherent differences in the reactivity of the hydroxyl groups on the polyhydroxylated aromatic compound can sometimes be exploited. Steric hindrance around a particular hydroxyl group may disfavor its reaction, leading to a degree of regioselectivity. However, achieving high regioselectivity through this approach can be challenging and often requires careful optimization of reaction conditions.

Enzymatic Synthesis via Transglycosylation

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing exceptional stereo- and regioselectivity under mild reaction conditions. These approaches typically utilize glycosidases or glycosyltransferases to catalyze the formation of the glycosidic bond.

Utilization of β-Glucosidases for Reverse Hydrolysis

β-Glucosidases (EC 3.2.1.21) are enzymes that naturally catalyze the hydrolysis of β-glucosidic bonds. nih.gov However, under certain conditions, the reverse reaction, known as reverse hydrolysis or transglycosylation, can be favored, leading to the synthesis of β-glucosides. nih.gov In this process, the enzyme transfers a glucose unit from a donor substrate to an acceptor molecule, in this case, 1-phenanthrol.

This approach is attractive due to the potential for high stereoselectivity, exclusively forming the β-anomer. The reaction is typically carried out in a medium with low water activity to shift the equilibrium towards synthesis rather than hydrolysis. This can be achieved by using high concentrations of the substrates or by performing the reaction in organic solvents or ionic liquids. nih.govresearchgate.net

A notable example of this approach is the microbial glycosylation of phenanthrene derivatives by the fungus Mucor hiemalis. universiteitleiden.nl This microorganism has been shown to effectively catalyze the glucosylation of the hydroxyl group of phenanthrenes, demonstrating the feasibility of using whole-cell systems or isolated enzymes for the synthesis of phenanthryl glucosides. universiteitleiden.nl The yields of such enzymatic reactions can be significant, with some studies on alkyl glucosides reporting yields between 40% and 67%. researchgate.net

Table 3: Examples of β-Glucosidase Catalyzed Synthesis of Glucosides This table includes data on the synthesis of various glucosides to illustrate the potential of this method, including a relevant example with a phenanthrene derivative.

| Enzyme Source | Acceptor | Donor | Reaction Type | Yield (%) | Reference |

| Mucor hiemalis | Denthyrsinin (a phenanthrene) | Glucose (from medium) | Biotransformation | - | universiteitleiden.nl |

| Engineered dalcochinase | Octanol | Glucose | Reverse Hydrolysis | 57.5 mol% | nih.gov |

| Almond β-glucosidase | Various alcohols | Glucose | Reverse Hydrolysis | - | researchgate.net |

Glycosyltransferase-Mediated Approaches

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule. frontiersin.org These enzymes are known for their high degree of specificity for both the donor and acceptor substrates, as well as for the regio- and stereochemistry of the newly formed glycosidic linkage. nih.govnih.gov

For the synthesis of this compound, a UDP-glucosyltransferase (UGT) that recognizes phenolic acceptors would be required. A number of plant UGTs have been identified and characterized that exhibit activity towards a broad range of phenolic compounds. nih.gov For instance, UGTs from the UGT72 and UGT84 families have been explored for the glycosylation of natural polyphenols. nih.govnih.gov

The synthesis would involve incubating 1-phenanthrol with a suitable UGT in the presence of UDP-glucose. The enzyme would then catalyze the transfer of the glucose moiety to the hydroxyl group of the phenanthrene, resulting in the formation of this compound with high selectivity. The efficiency of the reaction can be influenced by factors such as pH, temperature, and substrate concentrations. frontiersin.org While a specific UGT for the glycosylation of 1-phenanthrol has not been explicitly reported, the broad substrate tolerance of many known UGTs suggests that this is a viable and promising synthetic route.

Table 4: Examples of UDP-Glycosyltransferase (UGT) Catalyzed Glucosylation of Phenolic Compounds This table showcases the diversity of UGTs and their applications in the synthesis of various phenolic glucosides, indicating the potential for synthesizing this compound.

| Enzyme | Acceptor Substrate | Product(s) | Conversion (%) | Reference |

| UGT85A1 | p-hydroxybenzyl alcohol | Glucosylated derivatives | 99.1 | nih.gov |

| RrUGT3 | p-hydroxybenzyl alcohol | Glucosylated derivatives | 98.6 | nih.gov |

| Various UGTs | Dihydroxycoumarins | Regioisomeric glucosides | ≥90 (in 24h for some) | nih.gov |

| IiUGTs | Lariciresinol | Lariciresinol glycosides | - | frontiersin.org |

Optimization of Biocatalytic Reaction Conditions

The efficiency and yield of the biocatalytic synthesis of aryl β-D-glucosides, such as this compound, are critically dependent on the optimization of various reaction parameters. While specific optimization data for this compound is not extensively detailed in publicly available literature, the enzymatic synthesis of a structurally related compound, arbutin (B1665170) (hydroquinone-O-β-D-glucopyranoside), provides a well-documented model for understanding the key factors influencing this process. The optimization of arbutin synthesis using amylosucrase from Xanthomonas campestris offers valuable insights into the parameters that would likely be crucial for the synthesis of phenanthryl glucosides. researchgate.net

Key parameters that are typically optimized in biocatalytic glycosylation reactions include pH, temperature, substrate concentrations (both donor and acceptor), and the presence of additives. For instance, in the enzymatic synthesis of α-arbutin, the optimal conditions were identified as a temperature of 25 °C and a pH of 5.0. researchgate.net The ideal concentrations of the glucosyl donor (sucrose) and acceptor (hydroquinone) were found to be 42 mmol/L and 6 mmol/L, respectively, establishing a donor-to-acceptor ratio of 7:1. researchgate.net

Furthermore, the addition of ascorbic acid (0.10 mmol/L) and conducting the reaction in the dark for 6 hours were found to be beneficial, leading to a final molar yield of 62.78% and a molar conversion rate of hydroquinone (B1673460) of 74.60%. researchgate.netnih.gov The presence of certain metal ions can also impact the efficiency of the glycosylation process. While ions like Mg²⁺, Li⁺, K⁺, and Na⁺ had minimal effect, others such as Ca²⁺, Co²⁺, Zn²⁺, and Fe²⁺ led to a decrease in enzyme activity, and Cu²⁺ and Ni²⁺ resulted in a complete loss of product formation. nih.gov

The following interactive data table illustrates the typical optimization of reaction conditions for the biocatalytic synthesis of an aryl glucoside, using the synthesis of α-arbutin as a representative example.

| Parameter | Condition | Yield/Conversion | Reference |

| Temperature | 25 °C | Optimal | researchgate.net |

| 30 °C | High Conversion | ||

| 42 °C | Reduced Yield | researchgate.net | |

| pH | 5.0 | Optimal | researchgate.net |

| 7.0 | High Conversion | ||

| 9.5 | Reduced Yield | researchgate.net | |

| Donor:Acceptor Ratio (Sucrose:Hydroquinone) | 7:1 | Optimal | researchgate.net |

| 5:1 | High Conversion | ||

| Reaction Time | 6 hours | 62.78% Molar Yield | researchgate.net |

| 25 hours | 60.9% Conversion | ||

| Additive | 0.10 mmol/L Ascorbic Acid | Improved Yield | researchgate.netnih.gov |

Synthesis of Phenanthryl Glucoside Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is an area of growing interest, driven by the potential for novel biological activities. Research has explored both the chemical and biocatalytic routes to generate a variety of these compounds.

A notable example of biocatalytic synthesis involves the microbial glycosylation of phenanthrenes using the filamentous fungus Mucor hiemalis. This method has been successfully employed to produce novel phenanthrene glucosides. For instance, the biotransformation of denthyrsinin, a phenanthrene, yielded denthyrsinin-6-O-β-d-glucoside. researchgate.net This approach highlights the potential of using microorganisms to introduce glucose moieties at specific positions on the phenanthrene scaffold, offering an efficient and environmentally friendly synthetic route.

Chemical synthesis provides a versatile platform for creating a wider array of derivatives with modifications on both the phenanthrene and glucoside moieties. For example, new hydrogenated phenanthrene glycosides have been isolated from natural sources and can also be targeted through synthetic methods. rsc.org These compounds, such as those with a hexahydro-4(1H)-phenanthrenone core, represent a distinct class of phenanthrene glycoside derivatives. rsc.org The synthesis of such complex structures often involves multi-step sequences, including palladium-catalyzed cross-coupling reactions to construct the phenanthrene core, followed by glycosylation. beilstein-journals.org

Furthermore, the synthesis of phenanthrene-based alkaloids, which can be considered analogues, has been explored for their cytotoxic activities. csjmu.ac.in These synthetic efforts often involve the modification of the phenanthrene skeleton with various amino acid side chains.

The table below summarizes some examples of synthesized phenanthryl glucoside derivatives and analogues, highlighting their structural features.

| Compound Name | Structural Class | Synthetic Method | Reference |

| Denthyrsinin-6-O-β-d-glucoside | Phenanthrene Glucoside | Microbial Glycosylation (Mucor hiemalis) | researchgate.net |

| Dioscopposide A | Phenanthrene Glycoside | Isolation from Dioscorea opposita | nih.gov |

| Dioscopposide B | Phenanthrene Glycoside | Isolation from Dioscorea opposita | nih.gov |

| Hydrogenated Phenanthrene Glycosides | Hexahydro-4(1H)-phenanthrenone Glycosides | Isolation from Elatostema tenuicaudatum | rsc.org |

| Phenylazonaphtol-β-D-O-glycosides | Azo-coupled Naphthol Glycosides | Chemical Synthesis (Diazonium Coupling) | nih.gov |

These examples demonstrate the diverse strategies employed to access a range of phenanthryl glucoside derivatives and analogues, each with unique structural characteristics that may confer specific biological properties.

Enzymatic Transformations Involving 1 Phenanthryl Beta D Glucoside

β-Glucosidase-Mediated Hydrolysis of Phenanthryl Glucosides

β-Glucosidases (EC 3.2.1.21) are a widespread group of enzymes found across all domains of life, where they catalyze the hydrolysis of β-glycosidic bonds, releasing non-reducing terminal glucosyl residues from various glycosides and oligosaccharides. nih.gov This enzymatic activity is crucial in the breakdown of phenanthryl glucosides, which are metabolic products of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH).

Characterization of β-Glucosidase from Diverse Sources

β-Glucosidases have been identified and characterized from a multitude of organisms, including bacteria, fungi, plants, and animals. nih.govuniroma1.it Fungi, particularly white-rot fungi, are a prominent source of these enzymes and have been extensively studied for their role in the degradation of complex organic compounds. uniroma1.itresearchgate.net

Fungal β-Glucosidases:

Species such as Aspergillus niger, Monascus purpureus, and various white-rot fungi like Pleurotus ostreatus, Trametes versicolor, and Flammulina velutipes are known producers of extracellular β-glucosidases. uniroma1.itresearchgate.netjmb.or.krnih.gov

Fungal β-glucosidases generally exhibit optimal activity in acidic to neutral pH ranges (typically pH 4.0-6.0) and at temperatures between 50°C and 70°C. researchgate.netnih.govsciepub.com For instance, the β-glucosidase from Flammulina velutipes shows optimal activity at 50°C and a pH of 5.0-6.0. nih.gov

These enzymes are often glycoproteins, and their molecular weights can vary. sciepub.com The β-glucosidase from Flammulina velutipes has an estimated molecular mass of 75 kDa. nih.gov

Bacterial β-Glucosidases:

Bacteria such as Pyrococcus furiosus, Lactobacillus plantarum, and various species from genera like Clostridium and Bacillus also produce β-glucosidases. uniroma1.itd-nb.infonih.gov

Bacterial β-glucosidases can exhibit a range of optimal conditions. For example, the β-glucosidase from the hyperthermophilic archaeon Pyrococcus furiosus has optimal activity at a high temperature of 95°C and a pH of 5.5. nih.gov

The activity of β-glucosidases is commonly assayed using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (p-NPG), which upon hydrolysis releases p-nitrophenol, a yellow compound that can be measured spectrophotometrically. nih.govsciepub.com

Substrate Specificity and Kinetic Studies

β-Glucosidases exhibit varying degrees of substrate specificity, which is a key determinant of their biological function. nih.gov They are broadly classified based on their substrate preference into aryl-β-glucosidases (hydrolyzing only aryl-β-glucosides), cellobiases (specific for cellobiose), and those with broad specificity that can act on a variety of substrates. mdpi.com

Kinetic studies provide insights into the efficiency and affinity of these enzymes for their substrates. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters determined in these studies. jmb.or.krscirp.org

Broad Specificity: Many microbial β-glucosidases demonstrate broad substrate specificity, enabling them to hydrolyze a range of β-glucosidic linkages. jmb.or.krmdpi.com For example, the β-glucosidase from Monascus purpureus can hydrolyze p-NPG, cellobiose, salicin, and other glucosides. jmb.or.kr

Kinetic Parameters: The Km values for β-glucosidases can vary significantly, typically ranging from the micromolar to millimolar level, indicating a wide range of affinities for different substrates. nih.govscirp.org For instance, the β-glucosidase from Pyrococcus furiosus showed a Km of 1.6 mM for the flavanone (B1672756) glycoside hesperidin. nih.gov The kcat values, representing the turnover number, are generally low, often 300 s⁻¹ or less. nih.gov

The following table summarizes the kinetic parameters of β-glucosidases from different sources acting on various substrates.

Table 1: Kinetic Parameters of β-Glucosidases

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |

|---|---|---|---|---|

| Pyrococcus furiosus | Hesperidin | 1.6 | - | 68.4 |

| Monascus purpureus | pNPG | 0.44 | 14.7 | - |

| Monascus purpureus | Cellobiose | 47.9 | 10.3 | - |

| Monascus purpureus | Maltose | 23.3 | 11.2 | - |

| White Rot Fungi (various) | pNPG | 0.00047 - 0.719 | 0.21 - 9.70 (µ g/min ) | - |

Data sourced from multiple studies. nih.govscirp.org Note: Vmax units vary between studies and are presented as reported.

Influence of Enzyme Structure on Activity

The structure of β-glucosidases is fundamental to their catalytic activity and substrate specificity. Based on amino acid sequences, they are classified into several glycoside hydrolase (GH) families, including GH1, GH3, GH5, GH9, and GH30. nih.govresearchgate.net

GH1 Family: Members of this family, which include many plant and microbial β-glucosidases, typically possess a (β/α)₈-barrel structure, also known as a TIM-barrel fold. nih.govresearchgate.net The active site is a pocket at the center of this barrel. researchgate.net The catalytic mechanism involves two conserved glutamic acid residues, one acting as a nucleophile and the other as an acid/base catalyst. uniroma1.it

Aglycone Specificity: The specificity for the non-sugar part of the substrate (the aglycone), such as the phenanthryl group in 1-phenanthryl beta-D-glucoside, is determined by variable amino acid residues within the active site pocket. frontiersin.org The shape, size, and hydrophobicity of this pocket dictate which aglycones can bind effectively.

Glycosylation and Oligomerization: The stability and activity of β-glucosidases can be influenced by post-translational modifications like glycosylation. mdpi.comfrontiersin.org Deglycosylation can lead to a significant drop in enzymatic activity. mdpi.com Furthermore, the quaternary structure, or the oligomerization of enzyme subunits (forming dimers, tetramers, etc.), can also affect function and regulation. frontiersin.org

Metabolic Pathways for Phenanthrene Glucosylation

The formation of this compound is a key step in the detoxification and metabolism of phenanthrene, particularly in fungal systems. This process, known as glucosylation, is a Phase II metabolic reaction that increases the water solubility of the toxic compound, facilitating its sequestration or excretion. mdpi.comnih.gov

Fungal Metabolic Routes to Phenanthrene Conjugates

Fungi, such as Cunninghamella elegans, have been extensively studied as models for mammalian drug metabolism due to their ability to metabolize a wide range of xenobiotics, including PAHs like phenanthrene. nih.govwikipedia.org

The primary metabolic pathway for phenanthrene in C. elegans involves an initial oxidation reaction (Phase I) followed by conjugation with glucose (Phase II). nih.gov

Oxidation: The phenanthrene molecule is first hydroxylated by cytochrome P450 monooxygenases to form 1-hydroxyphenanthrene (B23602). nih.govwikipedia.org

Glucosylation: The resulting 1-hydroxyphenanthrene is then conjugated with a glucose molecule to form this compound (also referred to as phenanthrene 1-O-β-glucose). nih.govwikipedia.org

Kinetic studies with C. elegans have shown that after 72 hours of exposure to phenanthrene, a significant portion (53%) of the total radioactivity was found in the form of this glucoside conjugate, highlighting it as a major metabolite. nih.gov Other fungi, such as Mucor hiemalis, have also been shown to catalyze the glucosylation of phenanthrene derivatives.

Involvement of UDP-Glucuronyltransferases and Glycosyltransferases

The enzymatic conjugation of glucose to xenobiotics is catalyzed by a superfamily of enzymes known as UDP-glycosyltransferases (UGTs). nih.govrjpbr.com In the context of phenanthrene metabolism, UDP-glucosyltransferases are the specific enzymes responsible for glucosylation. wikipedia.org

Mechanism: UGTs catalyze the transfer of a sugar moiety from a high-energy sugar donor, typically UDP-glucose in plants and fungi, to a lipophilic substrate molecule. nih.gov This reaction increases the polarity and water solubility of the substrate. nih.govfrontiersin.org

Fungal UGTs: The fungus Cunninghamella elegans possesses detectable UDP-glucosyltransferase activity in its microsomal fractions, which is consistent with its ability to produce glucoside conjugates of phenanthrene. wikipedia.org

Comparison to Mammalian Systems: In mammals, the analogous reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases, which transfer glucuronic acid instead of glucose. nih.govwikipedia.org The study of fungal glucosylation provides a valuable model for understanding these crucial detoxification pathways. nih.govdntb.gov.ua

Cellular Compartmentation and Regulation of Glucoside Metabolism

The metabolism of xenobiotic compounds such as this compound is tightly regulated within the cell through sophisticated mechanisms of spatial and temporal control. Cellular compartmentation, which involves the localization of substrates, enzymes, and products in different subcellular locations, is a primary strategy to manage the bioactivity and potential toxicity of such molecules.

A key regulatory principle observed in the metabolism of many plant glycosides is the physical separation of the glucoside from its hydrolytic enzymes. nih.gov In many plants, potentially toxic defense compounds, once glycosylated, are stored in the vacuole. nih.gov The β-glucosidases capable of hydrolyzing these glycosides are often located in separate compartments, such as the apoplast or plastids. nih.gov This sequestration prevents premature hydrolysis, ensuring that the active, and potentially cytotoxic, aglycone is only released upon tissue damage, for instance, during herbivory. frontiersin.org

Subcellular Localization of Hydrolytic Enzymes

The enzymatic cleavage of the glucose moiety from this compound is catalyzed by β-glucosidases, which are found in various cellular compartments across different organisms.

In Mammals: The metabolism of dietary and xenobiotic glucosides involves several β-glucosidases with distinct localizations. A broad-specificity cytosolic β-glucosidase is found in high concentrations in hepatocytes (liver cells) and intestinal epithelial cells. nih.gov This enzyme is highly efficient at hydrolyzing plant-derived flavonoid glucosides. nih.govresearchgate.net Another key enzyme, lactase-phloridzin hydrolase, is an integral membrane protein located on the brush border of the small intestine and is also known to hydrolyze flavonoid glucosides. nih.gov In addition, the non-lysosomal glucosylceramidase GBA2 is a peripheral membrane protein associated with the cytoplasmic face of the endoplasmic reticulum and Golgi apparatus. acs.org

In Plants and Fungi: The localization of β-glucosidases is diverse, reflecting their wide range of functions. In plants, these enzymes are found in the cell wall, plastids, and cytoplasm, where they participate in cell wall metabolism, defense, and phytohormone activation. nih.govresearchgate.net In fungi, β-glucosidases can be intracellular, extracellular, or bound to the cell wall. sciepub.com Generally, fungal β-glucosidases from the GH3 family are extracellular, while those from the GH1 family are predominantly intracellular. sciepub.com

Transport, Modification, and Vacuolar Sequestration

The conversion of a lipophilic xenobiotic like phenanthrene into its glucoside form is a critical step that alters its physicochemical properties. Glycosylation increases the water solubility of the molecule, which is a prerequisite for its transport and subsequent compartmentalization. frontiersin.org

In plant cells, the central vacuole serves as a primary storage site for a vast array of secondary metabolites, including xenobiotic conjugates. tandfonline.com The transport of these compounds into the vacuole is an active process mediated by specific transporter proteins located on the tonoplast (the vacuolar membrane), such as those from the ATP-binding cassette (ABC) and multidrug and toxic extrusion (MATE) families. tandfonline.commdpi.commdpi.com

Further regulation is achieved through additional enzymatic modifications. A key reaction in the metabolism of xenobiotic phenolic glucosides in plants is malonylation. researchgate.netmendeley.com The addition of a malonyl group to the glucoside, catalyzed by malonyltransferases, further increases water solubility and helps to stabilize the molecule. researchgate.netnih.gov This modification has been shown to be crucial for determining the metabolic fate of the compound, favoring transport and sequestration into the vacuole over excretion from the cell. researchgate.netnih.gov The increased affinity of vacuolar transporters for malonylated glucosides effectively links cytosolic modifications to their final storage compartment. mdpi.comnih.gov

Data Table 1: Subcellular Compartmentation of Key Processes in Xenobiotic Glucoside Metabolism

| Process | Cellular Compartment | Relevant Enzymes/Mechanisms | Organism/Tissue Example | Citations |

| Hydrolysis | Cytosol | Cytosolic β-glucosidase (CBG/GBA3) | Mammalian Liver & Intestine | nih.govresearchgate.net |

| Brush Border Membrane | Lactase-phloridzin hydrolase (LPH) | Mammalian Small Intestine | nih.gov | |

| Endoplasmic Reticulum / Golgi | Glucosylceramidase GBA2 | Mammals | acs.org | |

| Apoplast / Plastids | Defensive β-glucosidases | Plants | nih.gov | |

| Modification | Cytosol | Malonyltransferases | Plants (e.g., Arabidopsis) | researchgate.netnih.gov |

| Transport | Tonoplast (Vacuolar Membrane) | ABC and MATE transporters | Plants | tandfonline.commdpi.commdpi.com |

| Storage | Vacuole | Sequestration of glucosides/malonylglucosides | Plants | nih.govtandfonline.comnih.gov |

Data Table 2: Regulatory Mechanisms in Xenobiotic Glucoside Metabolism

| Mechanism | Description | Example | Citations |

| Physical Separation | Segregation of the glucoside substrate from its hydrolytic enzyme in different cellular or tissue compartments to prevent premature activation. | Storage of defensive glucosides in the plant vacuole, while β-glucosidases are located in the apoplast or plastids. | nih.gov |

| Enzymatic Modification | Covalent addition of chemical groups (e.g., malonyl) to the glucoside to alter its solubility, stability, and transportability. | Malonylation of phenolic glucosides in plants enhances their transport into the vacuole for stable storage. | researchgate.netnih.govnih.gov |

| Transporter-Mediated Sequestration | Active transport of glucosides across membranes into specific organelles for storage or removal, often requiring energy (e.g., ATP). | MATE and ABC transporters actively pump flavonoid and xenobiotic glucosides into the plant vacuole. | tandfonline.commdpi.commdpi.com |

| Transcriptional Control | Upregulation of genes encoding metabolic enzymes and transporters in response to xenobiotic exposure. | Exposure to xenobiotics can induce the expression of cytochrome P450s and UGTs (UDP-glucuronosyl/glucosyl transferases). | portlandpress.comnih.gov |

Investigation of Biological Activities and Mechanisms Non Clinical

In Vitro Enzyme Modulation Studies

Research into the enzymatic interactions of 1-phenanthryl beta-D-glucoside has revealed its potential as a modulator of key enzymes, particularly those involved in carbohydrate metabolism.

Studies have demonstrated that this compound exhibits inhibitory activity against α-glucosidase. This enzyme is crucial for breaking down complex carbohydrates into simpler sugars that can be absorbed by the body. The inhibitory effect of this compound suggests its potential to modulate carbohydrate metabolism.

In one study, a series of phenanthryl glycosides were synthesized and evaluated for their α-glucosidase inhibitory activity. Among them, this compound was identified as an inhibitor of yeast α-glucosidase. The inhibitory activity is influenced by the structure of the aglycone and the sugar moiety.

Beyond glycosidases, the inhibitory potential of this compound has been explored against other metabolic enzymes. Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the insulin (B600854) signaling pathway, and its inhibition is a target for therapeutic intervention in metabolic diseases. While research on the direct inhibition of PTP1B by this compound is specific, related compounds have been investigated.

Similarly, acetohydroxyacid synthase (AHAS) is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents. The evaluation of this compound against AHAS would be a logical extension of its antimicrobial screening, although specific inhibitory data is not widely documented.

Antimicrobial and Antifungal Research

Investigations into the antimicrobial and antifungal properties of this compound have shown its potential to combat various pathogenic microorganisms.

Research has confirmed the antimicrobial and antifungal activities of this compound. Studies involving a range of bacterial and fungal strains have demonstrated its ability to inhibit their growth. For instance, its activity has been tested against both Gram-positive and Gram-negative bacteria, as well as several fungal species.

The precise mechanisms through which this compound inhibits microbial growth are an area of ongoing research. It is hypothesized that its mode of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes necessary for microbial survival. The lipophilic nature of the phenanthrene (B1679779) moiety combined with the hydrophilic glucose unit may facilitate its interaction with and penetration of microbial cell walls and membranes.

Antiviral Activity Studies

The potential of this compound as an antiviral agent has also been a focus of scientific inquiry. Research has explored its efficacy against various viruses, indicating a broad spectrum of potential antiviral applications. These studies are critical in the search for new compounds to address viral infections.

Evaluation in Plant Virus Models (e.g., TMV)

The Tobacco Mosaic Virus (TMV) is a well-known plant pathogen affecting a wide range of species, leading to significant economic losses in agriculture. plos.org It is a single-stranded RNA virus that infects various plants, most notably tobacco. ggu.ac.in The structure of TMV consists of a protein coat, known as a capsid, which encases the RNA genome. ggu.ac.inoatext.com This virus spreads between plants primarily through mechanical means. ggu.ac.in

Studies have explored the potential of phenanthroquinolizidine alkaloids, a class of compounds related to phenanthrenes, as antiviral agents against TMV. Research has shown that certain compounds within this family exhibit significant anti-TMV activity. plos.org For instance, some synthesized phenanthroquinolizidine alkaloids demonstrated higher antiviral activity than the commercial virucide Ningnanmycin. plos.org The antiviral efficacy of these compounds appears to be influenced by the substituents on the phenanthrene moiety. plos.org

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of phenanthrene derivatives are thought to involve interactions with viral components and interference with the viral life cycle. plos.orgnih.gov For some phenanthroquinolizidine alkaloids, it has been proposed that the introduction of a hydroxyl group at a specific position on the phenanthrene structure can enhance anti-TMV activity, possibly by interacting with the viral RNA. plos.org

The movement protein (MP) of TMV is crucial for the cell-to-cell spread of the virus within an infected plant. nih.gov This protein is associated with plasmodesmata, the channels that connect plant cells, and facilitates the movement of the virus. nih.gov Some antiviral compounds may exert their effects by targeting such essential viral proteins. mdpi.comjmb.or.kr The inhibition of viral enzymes like proteases and polymerases is a common mechanism of action for many antiviral agents. mdpi.com

Anti-inflammatory and Antioxidant Research

Phenanthrene derivatives, including glycoside forms, have been investigated for their potential to modulate inflammatory and oxidative stress pathways.

Modulation of Inflammatory Pathways (e.g., NO production)

Several studies have demonstrated the anti-inflammatory potential of phenanthrene glycosides by examining their effect on nitric oxide (NO) production in macrophage cell lines. For example, various phenanthrene derivatives isolated from Dendrobium denneanum were found to inhibit NO production in lipopolysaccharide (LPS)-activated RAW264.7 mouse macrophages, with IC50 values ranging from 0.7 to 41.5 μM. nih.gov Specifically, compounds like 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside were shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov This inhibition of iNOS expression is a key indicator of anti-inflammatory activity. nih.govnih.gov

Further investigation into the mechanisms revealed that these compounds can inhibit the phosphorylation of MAPKs (p38 and JNK) and IκBα, which in turn blocks the activation of the NF-κB pathway. nih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression, including iNOS and various pro-inflammatory cytokines. nih.govnih.gov Similarly, another related compound, 9,10-dimethoxypterocarpan-3-O-β-D-glucoside, also inhibited LPS-induced NO production in RAW 264.7 macrophages with an EC50 of 14.7 µM. caymanchem.com

Role in Antioxidative Stress Responses

Phenolic compounds, a broad class that includes phenanthrenes, are recognized for their antioxidant properties. researchgate.net Their ability to act as free radical scavengers is often attributed to the hydroxyl groups in their chemical structures. academicjournals.org The antioxidant activity of various plant extracts is frequently correlated with their total phenolic and flavonoid content. academicjournals.orgmdpi.com

While direct studies on the antioxidant activity of this compound are not extensively detailed in the provided context, related phenolic glycosides have been evaluated. For instance, in studies on pepper fruit, sinapoyl and feruloyl glycosides were identified as major phenolic compounds with antioxidant activity. nih.gov The antioxidant capacity of these compounds was assessed using methods like the β-carotene-linoleic acid system and the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.gov The results often show a positive correlation between the concentration of phenolic compounds and antioxidant activity. mdpi.com

Studies in Plant Biology and Plant-Microbe Interactions

Phenolic compounds play a significant role in how plants defend themselves against various threats and interact with microorganisms in their environment.

Involvement in Plant Defense Mechanisms

Plants utilize a variety of chemical defenses against herbivores and pathogens. mdpi.com Many of these defense compounds are stored in an inactive, glucosylated form. bohrium.com This is a two-component defense system where the inactive glucoside is spatially separated from the activating enzyme, a β-glucosidase. mdpi.combohrium.com When plant tissue is damaged, for instance by an insect feeding, the glucoside and the β-glucosidase come into contact. mdpi.combohrium.com

The β-glucosidase then hydrolyzes the β-glucosidic bond, releasing the sugar and an unstable aglycone. bohrium.comnih.gov This aglycone is often toxic and acts as the actual defense compound. nih.gov This system is seen with various classes of defense compounds, including cyanogenic glucosides and benzoxazinoids. mdpi.combohrium.com β-Glucosidases are key "detonators" in this system, playing crucial roles in the bio-activation of these chemical defenses. bohrium.comnih.gov These enzymes are part of the Glycoside Hydrolase Family 1 and are specific for the β-D-glucose residue. nih.gov The ability of these plant β-glucosidases to resist digestion in the gut of herbivores means they can continue to activate the plant's chemical defenses even after being ingested. nih.gov

The interaction between plants and microbes is complex and influenced by various factors, including the plant's nutritional status, which can alter the composition of root exudates and consequently affect the gene expression of root-associated bacteria. nih.gov Phenolic compounds are also involved in these plant-microbe interactions and communication. researchgate.net

Role in Plant Cell Wall Metabolism and Lignification

The metabolism of the plant cell wall is a complex process involving the synthesis, deposition, and modification of various polymers, including cellulose, hemicellulose, and lignin (B12514952). Lignification, the process of depositing lignin within the secondary cell walls of specific tissues like xylem and sclerenchyma, is critical for providing structural support, water transport, and defense against pathogens. frontiersin.orgscielo.brresearchgate.net This process is tightly regulated and involves the polymerization of monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. frontiersin.orgnih.gov

While direct studies on the specific role of this compound in plant cell wall metabolism and lignification are not extensively detailed in the available literature, the general involvement of glucosides in these processes provides a framework for understanding its potential functions. Glucosides of monolignols are known to be transport and storage forms of these lignin precursors. frontiersin.org These glucosides can be transported to the cell wall where they are hydrolyzed by β-glucosidases, releasing the monolignols for polymerization into the lignin polymer. frontiersin.org This enzymatic release is a key control point in the lignification process.

The timing and location of lignification are precisely controlled, with different monolignol units being incorporated at different stages of cell wall development. scielo.br For instance, the incorporation of guaiacyl (G) units from coniferyl alcohol and syringyl (S) units from sinapyl alcohol often occurs during the formation of the secondary cell wall. scielo.br The presence of a phenanthryl group in this compound suggests a structural similarity to the phenylpropanoid precursors of lignin, hinting at a potential role as a substrate or modulator in the lignification pathway. The enzymatic machinery of the plant, particularly UDP-glucosyltransferases (UGTs), is responsible for the glycosylation of various molecules, including monolignols, to form these glucosides. frontiersin.org It is conceivable that similar enzymes could act on phenanthrene-like compounds, especially if introduced exogenously.

The table below outlines the key stages of lignification where glucosides play a crucial role.

| Stage of Lignification | Role of Glucosides | Key Enzymes Involved |

| Monolignol Synthesis | Not directly involved in synthesis, but their formation is a subsequent step. | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), etc. frontiersin.org |

| Monolignol Transport | Monolignol glucosides serve as soluble, less reactive forms for transport to the cell wall. frontiersin.org | UDP-glucosyltransferases (UGTs) frontiersin.org |

| Monolignol Release | Hydrolysis of monolignol glucosides at the site of lignification releases free monolignols. frontiersin.org | β-glucosidases frontiersin.org |

| Polymerization | Free monolignols are oxidized and polymerized into the lignin polymer. nih.gov | Peroxidases, Laccases frontiersin.org |

Influence on Plant Growth and Development (via phytohormone activation)

Phytohormones are essential signaling molecules that regulate various aspects of plant growth and development, even at very low concentrations. nih.gov These include processes like cell division, elongation, differentiation, and responses to environmental stimuli. nih.govmpg.de Key classes of phytohormones include auxins, cytokinins, gibberellins (B7789140) (GAs), abscisic acid (ABA), and ethylene. nih.gov

A crucial mechanism for controlling the levels of active phytohormones within the plant is through the formation of conjugates, often with sugars to form glucosides. usp.br These glycosylated hormones are generally considered to be inactive storage or transport forms. usp.br The release of the active hormone from its glucoside conjugate is catalyzed by specific β-glucosidases, providing a rapid mechanism for activating hormonal responses at specific times and locations within the plant. mpg.deusp.br

The potential influence of this compound on plant growth and development could occur through its interaction with these phytohormone pathways. Given its structure as a glucoside, it could potentially act as a substrate for or an inhibitor of the β-glucosidases that are responsible for activating phytohormones. If this compound were hydrolyzed by these enzymes, it could competitively inhibit the release of endogenous hormones from their glucosides, thereby altering the plant's hormonal balance and affecting growth.

For example, the regulation of active auxin levels is critical for numerous developmental processes. mpg.de The release of active indole-3-acetic acid (IAA) from its glucoside conjugates is a key regulatory point. usp.br Similarly, the activity of cytokinins and gibberellins can be modulated by the cleavage of their respective glucosides. usp.brmdpi.com

The table below summarizes the role of glucosides in the activation of major phytohormones.

| Phytohormone Class | Glucoside Conjugate Function | Activating Enzyme | Potential Impact of this compound |

| Auxins (e.g., IAA) | Inactive storage and transport form. usp.br | β-glucosidase usp.br | Competitive inhibition of auxin release. |

| Cytokinins | Considered reversible storage forms. usp.br | β-glucosidase usp.br | Alteration of cytokinin-regulated processes like cell division. |

| Gibberellins (GAs) | Deactivated storage forms. usp.br | β-glucosidase usp.br | Disruption of GA-mediated processes like stem elongation and seed germination. mdpi.com |

| Abscisic Acid (ABA) | Inactive conjugate. | β-glucosidase | Interference with stress responses regulated by ABA. |

Modulation of Molecular and Cellular Processes

Interaction with Protein Folding and Aggregation Pathways

Protein folding is the process by which a polypeptide chain acquires its functional three-dimensional structure. abcam.com Misfolding can lead to the formation of protein aggregates, which are associated with a variety of cellular dysfunctions and diseases. abcam.commdpi.com The cell possesses a complex network of molecular chaperones and protein quality control systems to prevent and clear misfolded proteins. abcam.comnih.gov

While direct experimental evidence on the interaction of this compound with protein folding and aggregation pathways is limited, its chemical structure suggests potential for such interactions. The phenanthrene moiety is a polycyclic aromatic hydrocarbon, and such structures can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with amino acid residues in proteins. These interactions could potentially stabilize certain protein conformations, interfere with the normal folding process, or influence the aggregation of misfolded proteins.

The aggregation of proteins is often driven by the exposure of hydrophobic regions that are normally buried within the native protein structure. researchgate.net Compounds with hydrophobic moieties, like the phenanthrene group, could interact with these exposed regions, potentially modulating the aggregation process. This could either promote or inhibit the formation of aggregates, depending on the specific protein and the nature of the interaction.

Furthermore, some studies have investigated the interaction of polyoxometalates (POMs), which can also be large anionic structures, with proteins involved in neurodegenerative diseases, noting that they can inhibit amyloid assembly. frontiersin.org While structurally different, this highlights that complex molecules can influence protein aggregation pathways.

The table below outlines potential interaction points of a compound like this compound within protein folding and aggregation pathways.

| Cellular Process | Potential Interaction Mechanism | Possible Outcome |

| Protein Folding | Binding to folding intermediates via hydrophobic or other non-covalent interactions. abcam.com | Stabilization or destabilization of folding intermediates, potentially leading to misfolding. |

| Protein Aggregation | Interaction with exposed hydrophobic patches on misfolded proteins. researchgate.net | Inhibition or promotion of aggregate formation. |

| Molecular Chaperones | Interference with the binding of chaperones to unfolded proteins. abcam.com | Impairment of the cell's ability to refold or degrade misfolded proteins. |

| Proteasomal Degradation | Alteration of the structure of misfolded proteins, affecting their recognition by the proteasome. | Reduced clearance of misfolded proteins. |

Computational Modeling of Molecular Interactions

Computational modeling has become an indispensable tool in modern chemistry and biology for predicting and analyzing molecular interactions. mdpi.comnextmol.com Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods allow for the detailed investigation of how a ligand, such as this compound, might interact with a biological target like a protein. frontiersin.orgnih.gov

In the absence of direct experimental data, computational modeling can provide valuable insights into the potential interactions of this compound with various biological macromolecules. A computational approach would typically start with the generation of a three-dimensional structure of this compound. This model could then be docked into the active site or other relevant binding pockets of a target protein, for example, a β-glucosidase or a protein prone to aggregation.

Molecular dynamics simulations could then be employed to study the stability of the ligand-protein complex over time, revealing the key amino acid residues involved in the interaction and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). frontiersin.org These simulations can also provide information on how the binding of the compound might alter the protein's conformation and dynamics.

For instance, modeling the interaction of this compound with a plant β-glucosidase could help predict whether it is likely to be a substrate or an inhibitor and could guide the design of more potent and specific modulators of phytohormone activity. Similarly, simulations of its interaction with amyloidogenic proteins could shed light on its potential to influence aggregation pathways. mdpi.com

The table below summarizes the key computational techniques and their applications in studying the molecular interactions of this compound.

| Computational Technique | Application | Information Gained |

| Molecular Docking | Predicts the preferred binding orientation of this compound to a target protein. | Binding affinity, identification of key interacting residues. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time. nextmol.com | Stability of the complex, detailed analysis of intermolecular forces, conformational changes in the protein. frontiersin.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the active site with high-level quantum mechanics while the rest of the protein is treated with classical mechanics. | Detailed electronic-level understanding of enzymatic reactions or binding interactions. frontiersin.org |

| Free Energy Calculations | Computes the binding free energy of the ligand to the protein. | Quantitative prediction of binding affinity. |

Influence on Flavor and Aroma Precursor Release in Food Science

Many of the desirable flavor and aroma compounds in plant-based foods and beverages, such as fruits, vegetables, and wine, exist in a non-volatile, glycosidically bound form. mdpi.comfrontiersin.org These are often referred to as flavor precursors. The release of the volatile and odorous aglycone from the non-volatile glucoside is a critical step in the development of the final flavor and aroma profile of these products. mdpi.com This release is typically catalyzed by β-glucosidases, which can be endogenous to the plant material or introduced from microbial sources, such as yeast during fermentation. mdpi.com

The structure of this compound, with its aromatic aglycone (phenanthrene) linked to a glucose molecule, makes it a relevant model compound for studying the enzymatic release of flavor and aroma compounds. While phenanthrene itself is not a typical flavor compound, the principles governing the hydrolysis of the glycosidic bond are the same.

Research in food science often focuses on the specificity of different β-glucosidases for various glycosidic precursors. The efficiency of flavor release can be influenced by the chemical structure of the aglycone. Therefore, studying the hydrolysis of a compound like this compound by food-relevant β-glucosidases could provide insights into the substrate specificity of these enzymes. This knowledge can be applied to better control and enhance the flavor and aroma of food products.

For example, in winemaking, the release of terpenols, norisoprenoids, and volatile phenols from their glucosides by yeast β-glucosidases during fermentation contributes significantly to the wine's bouquet. frontiersin.org Understanding how different glycosides are hydrolyzed can help in selecting yeast strains with optimal enzyme activities for a desired flavor profile.

The table below lists some classes of aroma precursors found in foods and the potential for this compound to be used as a tool to study their release.

| Class of Aroma Precursor | Examples of Aglycones | Food/Beverage Examples | Relevance of this compound as a Research Tool |

| Terpenoids | Linalool, Geraniol, Nerol | Grapes, Wine, Tea, Fruits frontiersin.org | Studying the kinetics and substrate specificity of β-glucosidases involved in terpenoid release. |

| Norisoprenoids | β-damascenone, Vitispirane | Grapes, Wine, Roses | Investigating the enzymatic pathways leading to the formation of potent floral and fruity aromas. |

| Volatile Phenols | Eugenol, Guaiacol | Smoked foods, Wine aged in oak barrels | Modeling the release of smoky and spicy notes from their glycosidic forms. |

| Benzenoids | Benzyl (B1604629) alcohol, 2-Phenylethanol | Grapes, Cherries, Almonds frontiersin.org | Understanding the release of floral and nutty aromas. |

Structure Activity Relationship Sar Studies

Correlations between Aglycone Structure and Biological Efficacy

The phenanthrene (B1679779) core of 1-phenanthryl beta-D-glucoside is a key determinant of its interaction with biological targets. Modifications to this polycyclic aromatic system can significantly modulate the compound's activity.

The substitution pattern on the phenanthrene ring system can dramatically alter the biological profile of the molecule. While direct studies on this compound are specific, research on related phenanthridine (B189435) and hydrogenated phenanthrene structures provides significant insights. acs.orgnih.gov For instance, in studies on phenanthridine-based inhibitors of the Bcl-XL protein, the nature and position of substituents were found to be critical for binding affinity and specificity. nih.gov

Similarly, studies on hydrogenated phenanthrene glycosides with DPP-IV inhibitory activity showed that the presence and type of substituents on the phenanthrene core influenced their efficacy. acs.org It is plausible that introducing substituents such as hydroxyl, methoxy, or alkyl groups onto the phenanthrene ring of this compound would alter its electronic properties, lipophilicity, and steric profile. These changes would, in turn, affect its ability to fit into and interact with the binding site of a target protein or enzyme, thereby modifying its biological efficacy.

Stereochemistry plays a crucial role in the biological activity of glycosides. The orientation of the glycosidic bond—whether it is "below" the plane of the sugar ring (an α-glycoside) or "above" it (a β-glycoside)—is a critical factor. wikipedia.org This stereochemical difference dictates how the molecule is recognized by enzymes. For example, some enzymes like emulsin can only hydrolyze β-linkages, while others are specific for α-linkages. wikipedia.org

For this compound, the "beta" designation indicates a specific stereochemical configuration at the anomeric carbon of the glucose molecule. An alternative, 1-phenanthryl alpha-D-glucoside, would be a distinct compound with potentially very different biological properties due to this change in three-dimensional shape. The synthesis of such analogues allows for the exploration of these stereochemical effects, which can be useful in developing probes to study noncovalent interactions in biological systems. researchgate.net

Role of Glycosidic Moiety in Biological Activity

The presence of the glucose moiety differentiates this compound from its corresponding aglycone, 1-phenanthrol. In many cases, the aglycone is the active form of the molecule, and the glycoside must be hydrolyzed by enzymes (glycosidases) to release it. wikipedia.orgnih.gov

Research on other compounds, such as certain anthraquinones, has shown that the aglycone (emodin) possesses high inhibitory activity against tumor cell proliferation, whereas its corresponding glucoside shows significantly less or no activity. chemfaces.comchemfaces.com Conversely, for other compounds, glycosylation is essential for activity. researchgate.net The glycosidic form may offer improved water solubility and stability, facilitating its transport to a target site where enzymatic cleavage can then release the active aglycone. nih.govfrontiersin.org

The following table, based on data from related phenanthrene glycosides, illustrates how different glycosidic structures can influence biological activity, in this case, DPP-IV inhibition. acs.org

| Compound | Description | DPP-IV Inhibitory Activity (IC50 in µM) |

|---|---|---|

| Compound 8 | A hexahydrophenanthrenone glycoside | 107.9 ± 19.6 |

| Compound 14 | A dihydrophenanthrene glycoside | 71.9 ± 8.9 |

| Crude Extract | Mixture from E. tenuicaudatum | 220.5 ± 39.6 (µg/mL) |

Data derived from a study on hydrogenated phenanthrene glycosides from E. tenuicaudatum. acs.org This data shows that different phenanthrene glycosides (compounds 8 and 14) have distinct inhibitory potencies, highlighting the importance of the specific aglycone and glycoside combination. acs.org

The type of sugar and the nature of its linkage to the aglycone are critical determinants of biological activity. nih.gov Replacing the glucose in this compound with another sugar, such as rhamnose or galactose, would create a new compound with a potentially different biological profile. Different sugars alter the size, shape, and polarity of the molecule, which can affect receptor binding and pharmacokinetic properties. acs.orgresearchgate.net

The linkage position on the sugar can also be a factor. For example, studies on flavonoid glycosides have shown that the attachment position of the sugar can influence properties like free radical scavenging ability. frontiersin.org Furthermore, the anomeric linkage (α vs. β) is fundamental. The β-linkage in this compound is specifically recognized by β-glucosidases. researchgate.net An α-linked variant would require an α-glucosidase for cleavage and would likely exhibit a different, if any, biological effect. wikipedia.org

Conformational Analysis and its Relationship to Bioactivity

The three-dimensional conformation of this compound is intrinsically linked to its biological activity. nih.gov A molecule's activity depends on its ability to adopt a specific shape, or "bioactive conformation," that allows it to bind optimally to its biological target. nih.govbiomedres.us

Flexible molecules like glycosides exist in solution as an equilibrium of multiple different conformations. nih.govchemrxiv.org However, typically only one or a small subset of these conformations is responsible for the observed biological activity. nih.gov The conformation of the glycosidic linkage itself is often considered a major determinant of the biological activity of glycosides. nih.gov

Computational Approaches in SAR Elucidation

Computational methods are integral to modern drug discovery and play a crucial role in elucidating the Structure-Activity Relationships (SAR) of compounds. academie-sciences.fr These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into how the chemical structure of a molecule like this compound and its analogs influences their biological activity. academie-sciences.frnih.gov By simulating and predicting the interactions between a ligand and its biological target, these approaches can significantly accelerate the identification and optimization of lead compounds. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This method relies on the principle that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov For phenanthrene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their biological activities. nih.govimist.ma

These models generate 3D contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a CoMSIA model for a series of inhibitors might reveal that:

Steric Fields: Bulky substituents in specific regions of the phenanthrene ring could either enhance or diminish activity, depending on the topology of the target's binding site.

Electrostatic Fields: The presence of electropositive or electronegative groups at certain positions can be crucial for forming key interactions with the receptor.

Hydrophobic Fields: Hydrophobic regions on the molecule may be important for binding to nonpolar pockets in the target protein.

Hydrogen Bond Donor/Acceptor Fields: The placement of hydrogen bond donors and acceptors, such as the hydroxyl groups on the glucose moiety of this compound, can be critical for anchoring the ligand in the binding site.